Octadecenylammonium acetate
CAS No.: 25377-70-2
Cat. No.: VC20289891
Molecular Formula: C20H41NO2
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25377-70-2 |
|---|---|
| Molecular Formula | C20H41NO2 |
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | acetic acid;(E)-octadec-1-en-1-amine |
| Standard InChI | InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-18H,2-16,19H2,1H3;1H3,(H,3,4)/b18-17+; |
| Standard InChI Key | ZDAZKCCRAIYMNO-ZAGWXBKKSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC/C=C/N.CC(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCC=CN.CC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Configuration
Octadecenylammonium acetate consists of an octadecenyl group (C18H35– with one double bond) linked to a quaternary ammonium center and an acetate anion (CH3COO–). The unsaturated alkyl chain enhances solubility in organic solvents and influences micelle formation compared to saturated analogs like dimethyl(octadecyl)ammonium acetate .
Key Structural Features:
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Quaternary Ammonium Core: Provides cationic character, enabling interactions with anionic surfaces.
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Octadecenyl Chain: The cis or trans double bond (typically at C9 or C10) affects packing efficiency and thermal stability.
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Acetate Counterion: Balances charge and modifies solubility in aqueous environments .
Physicochemical Data
Synthesis and Manufacturing
Synthetic Routes
Octadecenylammonium acetate is synthesized via quaternization of octadecenylamine with acetic acid or alkylation of tertiary amines. A common method involves:
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Amination: Reacting oleylamine (cis-9-octadecenylamine) with methyl iodide to form a tertiary amine.
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Quaternization: Treating the tertiary amine with acetic acid to yield the final product .
Reaction Scheme:
Industrial Production
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Batch Processing: Utilizes high-shear mixers to ensure homogeneity .
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Solidification: The product is cast into solid forms (e.g., pellets) for storage, hardening within 1–20 minutes .
Functional Applications
Surfactant and Emulsifier
Octadecenylammonium acetate reduces surface tension in aqueous solutions (20–50 mN/m), making it effective in:
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Detergents: Prevents textile encrustation by sequestering metal ions (e.g., Ca²⁺) .
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Personal Care Products: Stabilizes emulsions in creams and lotions .
Antimicrobial Activity
The compound disrupts microbial cell membranes, showing efficacy against:
Mechanism: Cationic charge binds to anionic phospholipids, causing leakage of cellular contents .
Material Science
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Surface Modification: Imparts hydrophilicity to polymers, enhancing adhesion in coatings.
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Electrolytes: Analogous QACs improve conductivity in ammonium-ion batteries (e.g., 97 mAh/g capacity with 1M electrolyte) .
| Parameter | Data | Source |
|---|---|---|
| Acute Oral Toxicity (LD50) | >2,000 mg/kg (rat) | |
| Skin Irritation | Mild irritation at 5% concentration | |
| Environmental Impact | Low biodegradability; toxic to aquatic life at >10 ppm |
Comparative Analysis of Quaternary Ammonium Salts
| Compound | Molecular Formula | Key Applications | Antimicrobial Efficacy (MIC)* |
|---|---|---|---|
| Octadecenylammonium acetate | C20H40NO2 | Surfactants, coatings | 10–100 µg/mL |
| Dimethyl(octadecyl)ammonium acetate | C22H47NO2 | Detergents, antiseptics | 5–50 µg/mL |
| Benzalkonium chloride | C22H38ClN | Disinfectants, preservatives | 1–10 µg/mL |
*MIC: Minimum inhibitory concentration against S. aureus .
Future Directions and Challenges
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